N-(2,4-dinitrophenyl)thiophene-2-sulfonamide
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Overview
Description
N-(2,4-dinitrophenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfonamide group attached to a 2,4-dinitrophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2,4-dinitroaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can reduce the nitro groups.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2,4-dinitrophenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonamide group interacts with the zinc ion in the enzyme’s active site, while the thiophene and dinitrophenyl groups enhance
Properties
CAS No. |
54087-34-2 |
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Molecular Formula |
C10H7N3O6S2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7N3O6S2/c14-12(15)7-3-4-8(9(6-7)13(16)17)11-21(18,19)10-2-1-5-20-10/h1-6,11H |
InChI Key |
WOSWSKKXSODIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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